Cas no 1250992-52-9 (Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263))

Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263) 化学的及び物理的性質
名前と識別子
-
- Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263)
- Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate
- Carbamic acid, N-(1,2,5,6,7,8-hexahydro-2-oxo-6-quinolinyl)-, 1,1-dimethylethyl ester
-
- インチ: 1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-5-6-11-9(8-10)4-7-12(17)16-11/h4,7,10H,5-6,8H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: OXDLYJMVSSXJFB-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)NC1CCC2=C(C1)C=CC(=O)N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228414-1g |
tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate |
1250992-52-9 | 95% | 1g |
$1122 | 2021-08-04 | |
Chemenu | CM228414-1g |
tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate |
1250992-52-9 | 95% | 1g |
$1188 | 2023-01-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD248290-1g |
tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate |
1250992-52-9 | 95+% | 1g |
¥8232.0 | 2023-04-04 |
Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263) 関連文献
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263)に関する追加情報
Introduction to Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate (CAS No. 1250992-52-9)
Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate (WX140263) is a specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound, with its unique structural and functional attributes, is being explored for its potential applications in drug development and therapeutic interventions. The CAS number 1250992-52-9 provides a unique identifier for this molecule, facilitating its recognition and study in scientific literature and industrial applications.
The molecular structure of Tert-butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate is characterized by a hexahydroquinoline core appended with a carbamate group. This configuration imparts specific chemical properties that make it a promising candidate for various biochemical interactions. The presence of the tert-butyl group enhances the stability of the molecule, making it more suitable for prolonged storage and repeated use in laboratory settings.
In recent years, there has been a growing interest in hexahydroquinoline derivatives due to their versatile biological activities. These derivatives have been shown to exhibit properties such as anti-inflammatory, antimicrobial, and antioxidant effects. The carbamate moiety further contributes to the pharmacological potential of this compound by enabling interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of Tert-butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate is its potential role in the development of novel therapeutic agents. Researchers are investigating its efficacy in models of neurological disorders, where its ability to modulate neurotransmitter activity could be particularly beneficial. Additionally, its structural similarity to known bioactive molecules suggests that it may serve as a scaffold for designing new drugs with improved pharmacokinetic profiles.
The synthesis of Tert-butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to optimize yield and purity. These methods include catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. The use of high-performance chromatography and nuclear magnetic resonance spectroscopy ensures the accurate characterization of the final product.
The pharmacological evaluation of Tert-butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate has revealed intriguing findings. Preclinical studies indicate that this compound can interact with specific biological pathways involved in disease progression. For instance, it has demonstrated the ability to inhibit certain enzymes that are overexpressed in cancer cells. This selective inhibition suggests that it may have therapeutic applications in oncology without causing significant side effects.
Furthermore,the compound's stability under various environmental conditions makes it an attractive candidate for industrial-scale production. Manufacturers are exploring methods to enhance its solubility and bioavailability while maintaining its structural integrity. These efforts are crucial for developing formulations that can be effectively administered to patients.
The regulatory landscape for Tert-butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate is evolving in line with advancements in drug development practices。 Regulatory agencies are increasingly recognizing the importance of innovative compounds like this one, which have the potential to address unmet medical needs。 Companies involved in its production are working closely with regulatory bodies to ensure compliance with safety and quality standards。
Future research directions for Tert-butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate include exploring its interactions with other bioactive molecules。 By studying these interactions, scientists hope to uncover new mechanisms of action that could lead to more effective therapeutic strategies。 Additionally, computational modeling techniques are being employed to predict how this compound might behave within complex biological systems。
The impact of Tert-butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate on the pharmaceutical industry is likely to be profound。 Its unique properties make it a valuable tool for researchers studying various diseases。 As more data becomes available on its efficacy and safety profiles, we can expect to see increased adoption of this compound in both academic research and clinical trials。
In conclusion, Tert-butyl 2-Oxo-1،2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate (CAS No. 1250992-52-9) represents a significant advancement in chemical biomedical research。 Its potential applications in drug development、 therapeutic interventions、 and disease modeling underscore its importance as a scientific resource。 As research continues to uncover new possibilities for this compound, its role in improving human health is likely to expand significantly。
1250992-52-9 (Tert-Butyl 2-Oxo-1,2,5,6,7,8-Hexahydroquinolin-6-Ylcarbamate(WX140263)) 関連製品
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 1898348-31-6(1-(6-bromo-1,3-dioxaindan-5-yl)cyclopropan-1-ol)
- 1361911-11-6(2-(Chloromethyl)-5-(difluoromethyl)-6-methoxypyridine-3-acetonitrile)
- 1250392-59-6(ethyl(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methylamine)
- 721891-31-2(N-[5-[[(3-Bromo-4-methoxyphenyl)amino]sulfonyl]-2-chlorophenyl]-2-chloro-3-pyridinecarboxamide)
- 1993384-85-2((1S)-2-amino-1-(5-bromopyridin-3-yl)ethan-1-ol)
- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)
- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)




